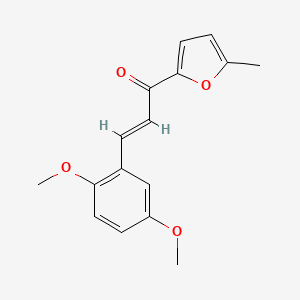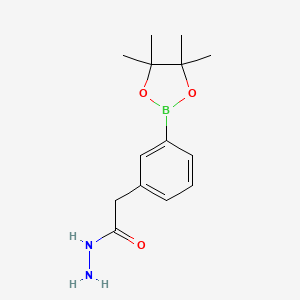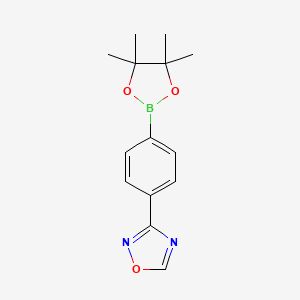
3-(1,2,4-Oxadiazol-3-yl)phenylboronic acid, pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,2,4-Oxadiazol-3-yl)phenylboronic acid, pinacol ester (3-OPB-P) is a synthetically produced compound that has been used in a variety of scientific applications. It is a versatile compound that has been used in a range of experiments, from basic laboratory work to complex biochemical and physiological studies. The versatility and wide range of applications of 3-OPB-P make it an invaluable tool for scientists.
Applications De Recherche Scientifique
3-(1,2,4-Oxadiazol-3-yl)phenylboronic acid, pinacol ester has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a reagent in organic synthesis, and as a ligand in coordination chemistry. It has also been used as a drug delivery system, as a biosensor, and as a fluorescent probe in biological imaging. It has also been used in the development of antiviral and antibacterial agents.
Mécanisme D'action
Target of Action
The primary targets of 4-n-Pentylbiphenyl-4’-carboxylic acid are currently unknown. This compound is a part of a collection of rare and unique chemicals
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-n-Pentylbiphenyl-4’-carboxylic acid are not well-studied. Its bioavailability, metabolism, and excretion patterns remain unknown. Its predicted properties include a melting point of 268 °c and a boiling point of 425.6±34.0 °C .
Action Environment
It is recommended to be stored in a dry, room temperature environment .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(1,2,4-Oxadiazol-3-yl)phenylboronic acid, pinacol ester in laboratory experiments are that it is a relatively inexpensive compound, and it is easy to synthesize. It is also a versatile compound, which makes it suitable for a wide range of applications. The limitations of using this compound in laboratory experiments are that it is not as stable as some other compounds, and it can be difficult to purify.
Orientations Futures
The future directions for 3-(1,2,4-Oxadiazol-3-yl)phenylboronic acid, pinacol ester are numerous. Further research is needed to better understand its mechanism of action and its potential applications. Additionally, further research is needed to explore the potential of this compound as a drug delivery system, as a biosensor, and as a fluorescent probe in biological imaging. Additionally, further research is needed to explore the potential of this compound as an antiviral and antibacterial agent, and to explore its potential to modulate gene expression. Finally, further research is needed to explore the potential of this compound to be used in the development of new drugs, and to explore its potential to be used as an industrial catalyst.
Méthodes De Synthèse
3-(1,2,4-Oxadiazol-3-yl)phenylboronic acid, pinacol ester is synthesized from the reaction of 3-(1,2,4-oxadiazol-3-yl)phenylboronic acid (3-OPB) and pinacol. The reaction is conducted in anhydrous toluene at a temperature of 160°C for a period of 8 hours. The resulting product is a white solid that is soluble in organic solvents such as methanol, dichloromethane, and chloroform.
Propriétés
IUPAC Name |
3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BN2O3/c1-13(2)14(3,4)20-15(19-13)11-7-5-6-10(8-11)12-16-9-18-17-12/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONIVCXCAVHVTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=NOC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl N-[(1-aminocycloheptyl)methyl]carbamate](/img/structure/B6335631.png)
![Benzyl N-[cyano(3-methoxyphenyl)methyl]carbamate](/img/structure/B6335636.png)
![2-{[(Benzyloxy)carbonyl]amino}-2-(naphthalen-2-yl)acetic acid](/img/structure/B6335640.png)
![Benzyl N-[(2-chlorophenyl)(cyano)methyl]carbamate](/img/structure/B6335646.png)
![Benzyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate](/img/structure/B6335651.png)



![6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrate, 95%](/img/structure/B6335672.png)



